molecular formula C8H17NO2 B12962403 (S)-tert-Butyl 3-amino-2-methylpropanoate

(S)-tert-Butyl 3-amino-2-methylpropanoate

Cat. No.: B12962403
M. Wt: 159.23 g/mol
InChI Key: ZCDAFFAFDGDAGL-LURJTMIESA-N
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Description

(S)-tert-Butyl 3-amino-2-methylpropanoate is a chiral compound with significant importance in organic chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound’s structure includes a tert-butyl ester group, an amino group, and a chiral center, making it a versatile building block for asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-amino-2-methylpropanoate typically involves the following steps:

    Starting Material: The synthesis begins with (S)-2-methylpropanoic acid.

    Esterification: The carboxylic acid group of (S)-2-methylpropanoic acid is esterified with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to form (S)-tert-butyl 2-methylpropanoate.

    Amination: The ester is then subjected to amination using ammonia or an amine source under conditions that favor the formation of the amino ester. This step may involve the use of a dehydrating agent like thionyl chloride or phosphorus trichloride to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-amino-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Acyl chlorides or isocyanates for forming amides and ureas, respectively.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Alcohols.

    Substitution: Amides, ureas, and other derivatives.

Scientific Research Applications

(S)-tert-Butyl 3-amino-2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as an intermediate in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate for transaminase enzymes.

    Medicine: Utilized in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

    Industry: Applied in the production of fine chemicals and as a precursor for agrochemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-amino-2-methylpropanoate involves its interaction with specific molecular targets and pathways:

    Enzyme Interaction: Acts as a substrate for transaminase enzymes, facilitating the transfer of amino groups.

    Pathways: Participates in metabolic pathways involving amino acid synthesis and degradation.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-amino-2-methylpropanoate
  • (S)-tert-Butyl 2-amino-3-methylbutanoate
  • (S)-tert-Butyl 3-amino-2-methylbutanoate

Uniqueness

(S)-tert-Butyl 3-amino-2-methylpropanoate is unique due to its specific chiral center and tert-butyl ester group, which confer distinct reactivity and selectivity in chemical reactions. Its versatility as a chiral building block and intermediate makes it valuable in various fields of research and industry.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

tert-butyl (2S)-3-amino-2-methylpropanoate

InChI

InChI=1S/C8H17NO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m0/s1

InChI Key

ZCDAFFAFDGDAGL-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CN)C(=O)OC(C)(C)C

Canonical SMILES

CC(CN)C(=O)OC(C)(C)C

Origin of Product

United States

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